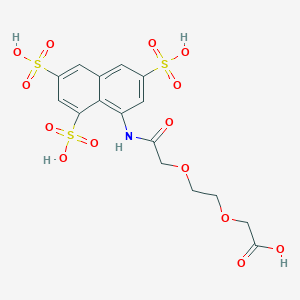
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is a complex organic compound with a molecular formula of C16H17NO14S3 . This compound features a naphthalene ring substituted with three sulfonic acid groups, making it highly water-soluble and reactive. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid typically involves multiple steps:
Formation of the naphthalene derivative: The starting material, naphthalene, undergoes sulfonation to introduce sulfonic acid groups at positions 3, 6, and 8.
Amidation: The trisulfonated naphthalene is then reacted with an appropriate amine to form the corresponding amide.
Ethoxylation: The amide is further reacted with ethylene oxide to introduce ethoxy groups.
Oxidation: The final step involves the oxidation of the ethoxy groups to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonic acid groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with enzymes and proteins. The ethoxy and acetic acid groups facilitate binding to active sites, leading to inhibition or modification of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)butanoic acid: Contains a butanoic acid group, offering different reactivity and solubility properties.
Uniqueness
The unique combination of sulfonic acid groups and ethoxy-acetic acid moiety in 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
927882-42-6 |
|---|---|
Fórmula molecular |
C16H17NO14S3 |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H17NO14S3/c18-14(7-30-1-2-31-8-15(19)20)17-12-5-10(32(21,22)23)3-9-4-11(33(24,25)26)6-13(16(9)12)34(27,28)29/h3-6H,1-2,7-8H2,(H,17,18)(H,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29) |
Clave InChI |
CXMBRJOTCKVGIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)COCCOCC(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

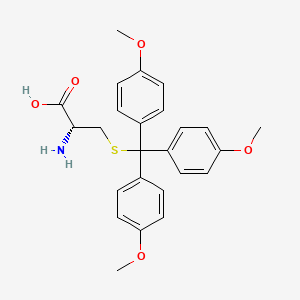
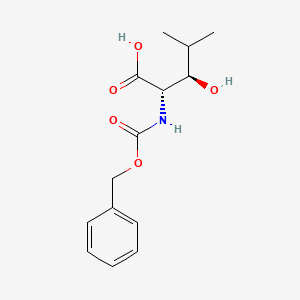
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
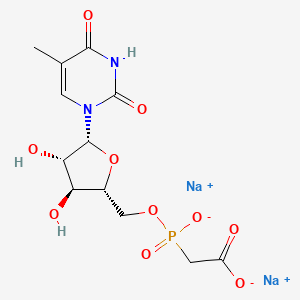
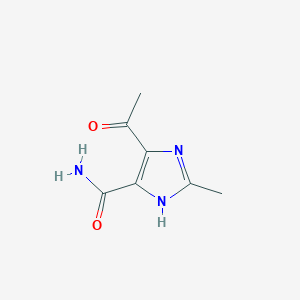


![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
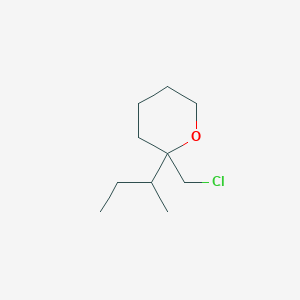
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)


